
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide typically involves the reaction of a heptanediamide precursor with ethylating agents and fluorinating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of ethyl and fluorine groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in partially or fully defluorinated products.
Substitution: The ethyl and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially defluorinated amides.
Applications De Recherche Scientifique
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which N1,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-hexafluoroheptanediamide
- N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-pentafluoroheptanediamide
Uniqueness
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher thermal stability, increased resistance to chemical degradation, and unique interactions with biological targets.
Propriétés
Numéro CAS |
60934-65-8 |
|---|---|
Formule moléculaire |
C15H21F9N2O2 |
Poids moléculaire |
432.32 g/mol |
Nom IUPAC |
N,N,N',N'-tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide |
InChI |
InChI=1S/C15H21F9N2O2/c1-5-25(6-2)10(27)9(16)12(17,18)14(21,22)15(23,24)13(19,20)11(28)26(7-3)8-4/h9H,5-8H2,1-4H3 |
Clé InChI |
IMYRIDTYGNJLRR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(C(C(C(C(C(=O)N(CC)CC)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


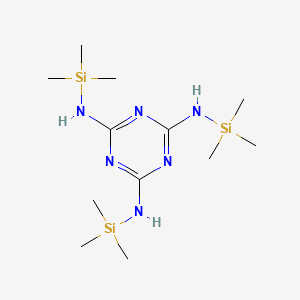


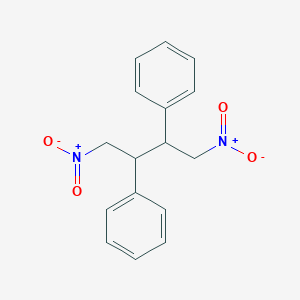
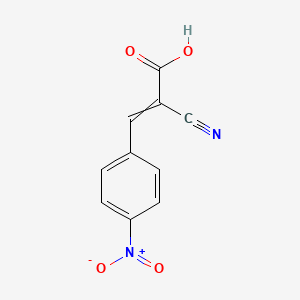

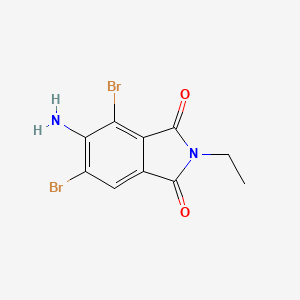
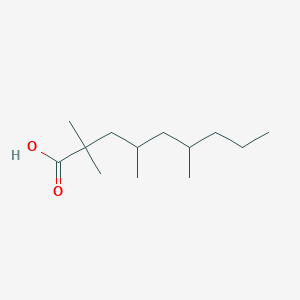





![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
